molecular formula C5H7ClF3N B6245449 (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 2252175-80-5

(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B6245449
CAS No.: 2252175-80-5
M. Wt: 173.56 g/mol
InChI Key: WIXGEAQTJFXYBW-UHFFFAOYSA-N
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Description

(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a prop-2-yn-1-yl group and a 2,2,2-trifluoroethyl group attached to an amine, with the hydrochloride salt form enhancing its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the following steps:

    Alkylation Reaction: The initial step involves the alkylation of propargylamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.

Industrial Production Methods: On an industrial scale, the production process is optimized for higher yields and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Addition Reactions: The triple bond in the prop-2-yn-1-yl group allows for addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides and conditions involving bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Addition: Electrophiles such as halogens or hydrogen halides.

Major Products:

    Substitution: Formation of substituted amines.

    Oxidation: Formation of aldehydes or ketones.

    Addition: Formation of haloalkenes or haloalkanes.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine:

    Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    (prop-2-yn-1-yl)amine hydrochloride: Lacks the trifluoroethyl group, resulting in different reactivity and applications.

    (2,2,2-trifluoroethyl)amine hydrochloride: Lacks the prop-2-yn-1-yl group, affecting its chemical behavior and uses.

Uniqueness: (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the combination of the prop-2-yn-1-yl and trifluoroethyl groups, which confer distinct electronic and steric properties, making it valuable in various scientific and industrial applications.

This comprehensive overview highlights the significance of this compound in multiple domains, from synthetic chemistry to industrial applications

Properties

CAS No.

2252175-80-5

Molecular Formula

C5H7ClF3N

Molecular Weight

173.56 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C5H6F3N.ClH/c1-2-3-9-4-5(6,7)8;/h1,9H,3-4H2;1H

InChI Key

WIXGEAQTJFXYBW-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(F)(F)F.Cl

Purity

95

Origin of Product

United States

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